3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
The compound 3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule known for its distinctive structure and potential applications in various fields. This compound consists of multiple functional groups, including furan, oxadiazole, piperidine, and benzo[d]oxazole, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process. The key steps include the formation of the oxadiazole ring, the attachment of the piperidine moiety, and the final coupling with benzo[d]oxazole. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may employ streamlined processes to enhance efficiency and scalability. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated reactors can be utilized to produce the compound in large quantities while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Oxidative conditions can modify specific functional groups within the molecule.
Reduction: : Reductive conditions can be used to modify or protect certain functional groups.
Substitution: : Substitution reactions can occur at different positions within the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Typical conditions involve solvents such as dichloromethane, methanol, and acetonitrile, along with catalysts and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified functional groups, while substitution reactions can result in various substituted analogs.
Scientific Research Applications
3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules and polymers.
Biology: : Investigated for its potential as a probe in biochemical assays and as a ligand in receptor studies.
Medicine: : Studied for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Applied in the development of novel materials, including dyes and coatings with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is unique due to its specific combination of functional groups and structural features. Similar compounds may include:
Furan-based Compounds: : Compounds containing the furan ring, known for their aromatic properties and reactivity.
Oxadiazole-based Compounds: : Molecules featuring the oxadiazole ring, often explored for their pharmacological potential.
Piperidine-based Compounds: : Structures incorporating the piperidine ring, commonly found in pharmaceuticals and agrochemicals.
Benzo[d]oxazole-based Compounds: : Compounds with the benzo[d]oxazole core, studied for their diverse biological activities.
Compared to these similar compounds, this compound stands out due to its unique combination of functionalities and potential for multi-faceted applications.
Properties
IUPAC Name |
3-[2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c25-17(12-24-14-4-1-2-5-15(14)28-20(24)26)23-9-7-13(8-10-23)18-21-22-19(29-18)16-6-3-11-27-16/h1-6,11,13H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDWDXBLEOATFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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